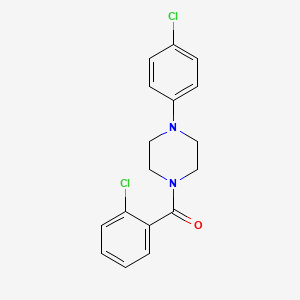
2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone” is a chemical compound with the molecular formula C17H16Cl2N2O . It is a part of the class of organic compounds known as n-arylpiperazines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms . Another method involves the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Molecular Structure Analysis
The molecular structure of “this compound” can be found in databases like PubChem . The compound has a complex structure with multiple functional groups, including two chlorophenyl groups and a piperazine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem. The molecular weight of the compound is 307.82 g/mol .Scientific Research Applications
Synthesis Techniques
Research by Mahdi et al. (2011) and Ankati et al. demonstrates the synthesis of ketones, including compounds similar to 2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone, through Friedel-Crafts acylation. This technique involves the use of microwave heating, which results in higher yields compared to conventional heating methods (Mahdi et al., 2011).
Chemical Structure and Properties
Jasinski et al. (2006) conducted a study focusing on the crystal structure of a similar compound, 3-(2-Chlorophenyl)-1,5-bis(4-chlorophenyl)pentane-1,5-dione. Their research provided insights into molecular interactions and stability, which are relevant for understanding the properties of this compound (Jasinski et al., 2006).
Applications in Organic Chemistry
A study by Reese and Thompson (1988) highlighted the synthesis of 1-arylpiperidin-4-ones, related to the this compound, showcasing their potential applications in developing various organic compounds (Reese & Thompson, 1988).
Pharmaceutical and Biological Research
Research on similar compounds, such as the study by Manavathu et al. (1999) on NC1175, a compound structurally related to this compound, showed antifungal activity, indicating potential pharmaceutical applications (Manavathu et al., 1999).
Future Directions
The future directions of research on “2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone” and similar compounds could involve further exploration of their synthesis methods and pharmacological properties. Given the wide range of pharmacological activities of similar compounds, there is potential for the development of new therapeutic agents .
Mechanism of Action
Mode of Action
The compound acts as a ligand , binding to the D4 dopamine receptor . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.
Biochemical Pathways
The D4 dopamine receptor is part of the dopaminergic pathway in the brain, which is involved in reward, motivation, and other aspects of behavior and cognition. By acting on this receptor, 2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone could potentially influence these processes .
Result of Action
As a ligand for the D4 dopamine receptor, it could potentially influence neuronal signaling and thereby affect behavior and cognition . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its target. For instance, certain solvents may enhance or inhibit the compound’s activity . Furthermore, the compound’s efficacy could be influenced by the physiological environment within the body, including factors such as the presence of other drugs or substances, the individual’s metabolic rate, and genetic factors.
properties
IUPAC Name |
(2-chlorophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJAKDVDUBDVKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid](/img/structure/B2366828.png)
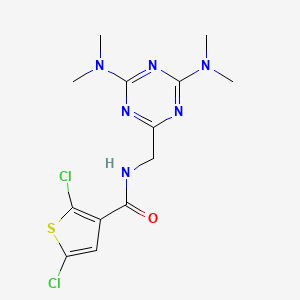

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide](/img/structure/B2366832.png)
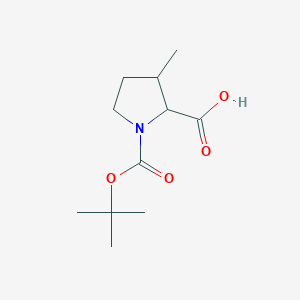
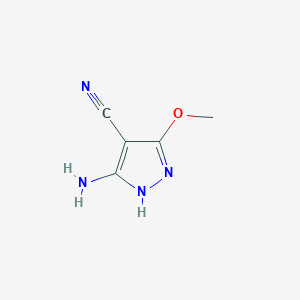
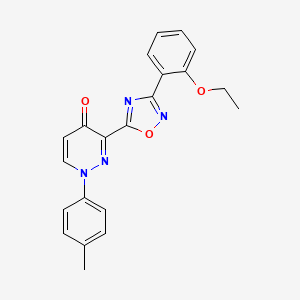
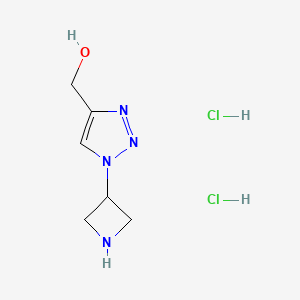
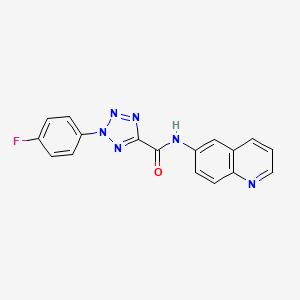

![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)
![2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2366847.png)

![N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide](/img/structure/B2366851.png)